6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a nitro group at the 6th position and a phenyl group at the 2nd position on the benzo[de]isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-nitrobenzaldehyde with aniline to form an intermediate Schiff base, followed by cyclization and oxidation steps to yield the final product. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and oxidation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form quinone derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Quinone derivatives: Formed by the oxidation of the compound.
Substituted phenyl derivatives: Formed by electrophilic substitution reactions.
Scientific Research Applications
6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as topoisomerase and protein kinases, which are crucial for cell division and signal transduction.
Pathways Involved: It interferes with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-nitro-2-phenyl-1H-benzimidazole: Similar structure but lacks the isoquinoline core.
2-methyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure with a methyl group at the 2nd position instead of a phenyl group.
Uniqueness
6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both nitro and phenyl groups on the isoquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H10N2O4 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
6-nitro-2-phenylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10N2O4/c21-17-13-8-4-7-12-15(20(23)24)10-9-14(16(12)13)18(22)19(17)11-5-2-1-3-6-11/h1-10H |
InChI Key |
UKTYWLRUFLFRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Origin of Product |
United States |
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